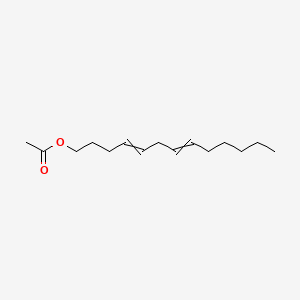

4E,7Z-Tridecadienyl acetate

Description

Contextualization as an Insect Pheromone Research Target

The precise structure and potent biological activity of (Z,E)-Trideca-4,7-dien-1-yl acetate (B1210297) have made it a focal point of research in chemical ecology. Scientists are drawn to such compounds to unravel the complex chemical language of insects. Understanding how this pheromone is produced, released by the female, and detected by the male provides invaluable insights into insect reproductive behavior, evolution, and the ecological interactions they mediate. Its primary role has been identified in the reproductive cycle of several key insect pests, most notably the potato tuber moth (Phthorimaea operculella) and the hawthorn red midget moth (Phyllonorycter corylifoliella). nih.govmedchemexpress.comresearchgate.net The specificity of this pheromone, often acting in concert with other compounds, makes it an ideal candidate for targeted pest management strategies that aim to be more environmentally benign than broad-spectrum insecticides.

Historical Perspective of Pheromone Identification and Synthesis for Pest Management Research

The journey to understanding and utilizing (Z,E)-Trideca-4,7-dien-1-yl acetate for pest management began with early observations of long-range mate attraction in moths. The concept of insect sex pheromones emerged in the mid-20th century, sparking a race to identify these elusive chemical messengers.

The initial identification of the sex pheromone of the potato tuber moth, Phthorimaea operculella, occurred in the 1970s. Through meticulous extraction from female moth glands and subsequent analysis using techniques like gas chromatography and mass spectrometry, researchers were able to isolate and determine the structure of the active compounds. nih.govfrontiersin.org Initial studies in 1975 identified a key component of the pheromone blend. nih.govfrontiersin.org Subsequent research further refined this understanding, confirming that (E,Z)-4,7-tridecadienyl acetate was a crucial component of the female sex pheromone that elicited strong behavioral responses in males. tno.nl

Following its identification, the next significant challenge was the chemical synthesis of (Z,E)-Trideca-4,7-dien-1-yl acetate. A key breakthrough in this area was the development of a simple, five-step synthesis process starting from commercially available 2,4-nonadienal. researchgate.net This and other synthetic routes have been crucial for producing the pheromone in sufficient quantities for research and practical application in pest control, offering a more efficient and scalable alternative to extraction from insects. The ability to synthesize specific isomers, such as the (4E,7Z) configuration, has been a significant area of research to ensure the production of the most biologically active form of the pheromone. researchgate.net

Significance in Integrated Pest Management (IPM) Research Paradigms

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control in IPM is used only when needed and with the goal of being as targeted as possible. (Z,E)-Trideca-4,7-dien-1-yl acetate is a prime example of a biochemical pesticide that fits seamlessly into IPM frameworks. epa.gov

The use of this synthetic pheromone in IPM programs for crops affected by the potato tuber moth and other susceptible pests offers several advantages over conventional insecticides. cabidigitallibrary.orgplos.org Pheromone-based strategies are highly specific, targeting only the pest species and thus preserving beneficial insects like pollinators and natural predators. This specificity helps to maintain the ecological balance within the agricultural landscape.

Two primary applications of (Z,E)-Trideca-4,7-dien-1-yl acetate in IPM are:

Monitoring: Pheromone-baited traps are used to monitor pest populations. By capturing male moths, growers can determine the presence and density of the pest, allowing for more informed decisions about the timing and necessity of control measures.

Mating Disruption: This technique involves permeating an area with the synthetic pheromone. The high concentration of the pheromone in the air confuses the male moths, making it difficult for them to locate females for mating. This disruption of the reproductive cycle can lead to a significant reduction in the pest population over time, without the use of toxic chemicals. Research has demonstrated the potential of pheromones for the control of economically important insect pests. researchgate.net

The adoption of (Z,E)-Trideca-4,7-dien-1-yl acetate and other similar pheromones in IPM programs represents a significant step towards more sustainable and environmentally responsible agriculture.

Compound Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| (Z,E)-Trideca-4,7-dien-1-yl acetate | C15H26O2 | 238.37 | 57981-60-9 |

| 2,4-nonadienal | C9H14O | 138.21 | 2423-10-1 |

Target Insect Species

| Common Name | Scientific Name | Family | Role of Pheromone |

| Potato Tuber Moth | Phthorimaea operculella | Gelechiidae | Sex Pheromone |

| Hawthorn Red Midget Moth | Phyllonorycter corylifoliella | Gracillariidae | Sex Pheromone |

Structure

3D Structure

Properties

CAS No. |

61389-12-6 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(4E,7Z)-trideca-4,7-dienyl] acetate |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7-,11-10+ |

InChI Key |

LELQZCNRZHLYFG-QEFCTBRHSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C/CCCOC(=O)C |

Canonical SMILES |

CCCCCC=CCC=CCCCOC(=O)C |

Other CAS No. |

57981-60-9 |

Origin of Product |

United States |

Chemical Synthesis Methodologies of Z,e Trideca 4,7 Dien 1 Yl Acetate

General Principles of Stereoselective Synthesis of Dienyl Acetates

The primary challenge in synthesizing dienyl acetates like (Z,E)-trideca-4,7-dien-1-yl acetate (B1210297) lies in the stereoselective formation of the Z (cis) and E (trans) double bonds at specific positions within the carbon chain. Achieving high isomeric purity is crucial, as different stereoisomers can exhibit varied biological activities or physical properties. Key strategies often involve the sequential or convergent assembly of molecular fragments, where the stereochemistry of the double bonds is established through carefully chosen reactions. These reactions typically rely on the steric and electronic properties of the reactants and catalysts to favor the formation of one stereoisomer over others. Common tactics include the use of stereodefined starting materials, stereoselective coupling reactions, and stereospecific reductions or eliminations.

Advanced Synthetic Approaches to (Z,E)-Trideca-4,7-dien-1-yl Acetate

Several advanced synthetic methodologies have been successfully employed to prepare (Z,E)-trideca-4,7-dien-1-yl acetate with high stereochemical fidelity. These approaches can be broadly classified into cross-coupling strategies, Wittig reaction applications, and alkyne elementometalation approaches.

Cross-Coupling Strategies

Cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds in organic synthesis. nih.gov These methods are particularly valuable for constructing the diene system in (Z,E)-trideca-4,7-dien-1-yl acetate by joining smaller, stereochemically defined fragments.

A notable strategy for the stereoselective synthesis of 1,4-dienes involves the cross-coupling of allylic substrates with vinyl organometallic reagents. researchgate.net This approach allows for the controlled formation of the diene system. A key aspect of this method is the use of a tri-n-butylstannyl group at the γ-position of the allylic partner. The steric bulk of this group helps to maintain the stereochemical integrity of the allylic double bond during the coupling process. Following the coupling reaction, the stannyl (B1234572) group can be easily removed and replaced with a hydrogen atom. researchgate.net This methodology has been successfully applied to the synthesis of various insect pheromones, including the leafminer moth sex pheromone, which has a similar 1,4-diene structure. researchgate.net While a variety of organometallic reagents can be used, the choice is often dictated by their commercial availability and reactivity. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prevalent in the synthesis of dienyl acetates. organic-chemistry.orglookchem.comnih.govnih.gov These reactions offer mild conditions and high tolerance for various functional groups. organic-chemistry.orglookchem.com For instance, the coupling of allylic acetates with vinylstannanes, catalyzed by a palladium(0) complex, proceeds with high efficiency. organic-chemistry.orglookchem.com A critical feature of this reaction is the inversion of stereochemistry at the acetate-bearing carbon, while the geometry of the double bonds in both the allylic and vinyl components is retained. organic-chemistry.org The reaction typically occurs exclusively at the primary position of the allyl group. organic-chemistry.org To enhance the reaction rate and yield, additives like lithium chloride are often used to facilitate the transmetalation step. lookchem.com Iron-catalyzed cross-coupling reactions have also been explored as an alternative for the synthesis of related unsaturated acetates. researchgate.net

Table 1: Comparison of Cross-Coupling Strategies

| Feature | Allylic Substrate Cross-Coupling with Vinyl Organometallic Reagents | Palladium-Catalyzed Cross-Coupling of Allylic Acetates |

| Key Reactants | Allylic substrate (often with a bulky directing group), Vinyl organometallic reagent | Allylic acetate, Vinylstannane |

| Catalyst | Typically Palladium-based | Palladium(0) complexes |

| Stereochemical Control | Maintained by bulky directing group on allylic substrate | Inversion at acetate center, retention of olefin geometry |

| Key Advantage | Regiospecific incorporation and stereochemical integrity | Mild reaction conditions, high functional group tolerance |

Wittig Reaction Applications in Stereoselective Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, and its stereoselective variants are instrumental in constructing the specifically configured double bonds of (Z,E)-trideca-4,7-dien-1-yl acetate. chemtube3d.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. chemtube3d.comresearchgate.net

Unstabilized ylides, typically bearing alkyl or benzyl (B1604629) groups, generally lead to the formation of Z-alkenes. chemtube3d.comyoutube.com This selectivity arises from the kinetic formation of a syn oxaphosphetane intermediate, which then undergoes stereospecific elimination to yield the cis-alkene. chemtube3d.com Conversely, stabilized ylides, which have an electron-withdrawing group on the ylidic carbon, favor the formation of E-alkenes. chemtube3d.comnih.gov This is due to the thermodynamic equilibration to a more stable anti oxaphosphetane intermediate. By carefully selecting the appropriate ylide and reaction conditions, chemists can selectively construct either the (Z)- or (E)-double bond within the target molecule.

Alkyne Elementometalation Approaches

Another effective strategy involves the manipulation of alkynes. A practical synthesis of the four isomers of 4,7-tridecadien-1-yl acetate has been reported utilizing the coupling of a Grignard reagent derived from pent-4-yn-1-oic acid with 1-bromo-2(Z/E)-octene, catalyzed by cuprous cyanide. researchgate.net This approach highlights the use of alkyne precursors to build the carbon skeleton, followed by stereoselective reduction or further coupling to establish the desired diene geometry.

Other Stereocontrolled Synthetic Routes

Beyond the more common approaches, several other stereocontrolled methods have been developed for the synthesis of conjugated diene systems found in insect pheromones. One notable strategy involves the use of iron-tricarbonyl complexes to protect and control the stereochemistry of a diene unit. rsc.orgrsc.org This method allows for the stereospecific synthesis of (E)- and (E,E)-1,3-diene skeletons. rsc.org For instance, the acylation of tricarbonyl(butadiene)iron with an appropriate acid chloride, followed by reduction and oxidative cleavage of the iron complex, can yield the desired pheromone with high stereochemical purity (>99%). rsc.org

Another approach utilizes organometallic cross-coupling reactions. Iron-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for constructing the alkyl-alkenyl linkages present in many insect pheromones. nih.gov This method has been successfully applied to the large-scale synthesis of various pheromones, demonstrating its potential for industrial applications. nih.gov The use of α,ω-difunctionalized Grignard reagents in these reactions can further enhance efficiency and sustainability. nih.gov

A five-step synthesis starting from commercially available 2,4-nonadienal has also been reported for (4E,7Z)-tridecadien-1-yl acetate. researchgate.net This route achieves a 95% geometric purity for both the C4 (E) and C7 (Z) double bonds. researchgate.net The (Z) configuration at the C7 position is established through a 1,4-cis-hydrogenation of an intermediate trienol in the presence of an (arene)chromium tricarbonyl complex, while the (E) configuration at the C4 position is formed via a Claisen-Johnson rearrangement. researchgate.net

Synthesis of Isomers of 4,7-Tridecadien-1-yl Acetate

The synthesis of all four possible isomers of 4,7-tridecadien-1-yl acetate—(4E,7Z), (4Z,7E), (4E,7E), and (4Z,7Z)—is essential for studying the structure-activity relationship of this pheromone. researchgate.netresearchgate.net A practical synthesis of these four isomers has been achieved through a route involving the coupling of the Grignard reagent of pent-4-yn-1-oic acid with 1-bromo-2(Z/E)-octene, catalyzed by cuprous cyanide. researchgate.net The resulting isomeric mixture can then be separated and purified. researchgate.net

Stereoselective synthesis of Z,E- and Z,Z-1,4-dienes has also been accomplished through the cross-coupling of allylic substrates with vinyl organometallic reagents. researchgate.net A key aspect of this strategy is the regioselective incorporation of a tri-n-butylstannyl group, which acts as a bulky protecting group to ensure the stereochemical integrity of the allylic double bond during the coupling reaction. researchgate.net This stannyl group is subsequently replaced by hydrogen. researchgate.net

The following table provides a summary of the synthesized isomers and their respective configurations.

Table 1: Isomers of 4,7-Tridecadien-1-yl Acetate

| Isomer | C4 Configuration | C7 Configuration |

|---|---|---|

| (4E,7Z)-trideca-4,7-dien-1-yl acetate | E | Z |

| (4Z,7E)-trideca-4,7-dien-1-yl acetate | Z | E |

| (4E,7E)-trideca-4,7-dien-1-yl acetate | E | E |

| (4Z,7Z)-trideca-4,7-dien-1-yl acetate | Z | Z |

Stereospecificity and Isomeric Purity Considerations in Synthesis

The biological activity of insect pheromones is often highly dependent on their stereochemical purity. jst.go.jpalliedacademies.orgalliedacademies.org Even small amounts of an inactive or inhibitory isomer can significantly reduce the effectiveness of a pheromone lure. jst.go.jp Therefore, achieving high stereospecificity and isomeric purity is a primary goal in pheromone synthesis. rsc.orgnih.gov

Several factors can influence the stereochemical outcome of a synthesis. In Wittig-type reactions, for example, the choice of reagents and reaction conditions can affect the E/Z ratio of the resulting double bond. rsc.org Similarly, in Grignard coupling reactions, the stereochemical purity of the final product can vary. rsc.org

To ensure high isomeric purity, various techniques are employed. The use of protecting groups, such as the tricarbonyliron moiety, can lock the stereochemistry of a diene during subsequent reaction steps. rsc.orgrsc.org Chiral auxiliaries and asymmetric catalysts are also utilized to induce the formation of a specific stereoisomer. alliedacademies.orgresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential analytical methods for determining the enantiomeric and diastereomeric purity of the synthesized pheromones. alliedacademies.orgnih.gov In some cases, all four stereoisomers of a pheromone are synthesized to definitively establish the stereochemistry-pheromone activity relationship. nih.gov

The table below illustrates the impact of different synthetic methods on the isomeric purity of a related pheromone, (E)-9,11-dodecadienyl acetate.

Table 2: Isomeric Purity of (E)-9,11-dodecadienyl Acetate from Different Synthetic Routes

| Synthetic Method | Isomeric Purity (% E-isomer) |

|---|---|

| Wittig-type Synthesis 1 | 80-96% rsc.org |

| Wittig-type Synthesis 2 | 80-96% rsc.org |

| Wittig-type Synthesis 3 | 80-96% rsc.org |

| Grignard Coupling | 85-96% rsc.org |

| Tricarbonyliron Complex Method | >99% rsc.org |

Optimization of Synthetic Pathways for Research Scale Production

The ability to produce sufficient quantities of pheromones is crucial for conducting field trials and developing practical pest management tools. nih.gov Therefore, optimizing synthetic pathways for research-scale production is a significant area of focus. scielo.edu.uy An efficient synthesis should be concise, high-yielding, and utilize readily available starting materials. researchgate.netscielo.edu.uy

Recent advancements in synthetic methodologies, such as iron-mediated cross-coupling reactions, offer promising avenues for scalable and cost-effective pheromone synthesis. nih.gov These methods can often be performed under milder conditions and with lower catalyst loadings, making them more amenable to larger-scale production. nih.gov For example, a synthesis of (8E,10Z)-tetradeca-8,10-dienal was achieved with a low 0.1 mol % catalytic loading. nih.gov

The optimization process also involves evaluating different synthetic strategies to identify the most efficient route. Divergent synthesis, where a common intermediate is used to prepare multiple target compounds, can be a particularly effective approach for producing a range of pheromone components. scielo.edu.uy Furthermore, the development of synthetic methods that avoid the use of toxic reagents and minimize waste is becoming increasingly important for sustainable chemical production. nih.gov The selection of an optimal synthetic route often involves a trade-off between factors such as cost, efficiency, and stereoselectivity.

Biological Activity and Chemoreception Research of Z,e Trideca 4,7 Dien 1 Yl Acetate

Role as a Sex Pheromone in Insect Communication

(Z,E)-Trideca-4,7-dien-1-yl acetate (B1210297), also known as (4E,7Z)-tridecadien-1-yl acetate, is a significant semiochemical that functions as a female-emitted sex pheromone in certain species of Lepidoptera. researchgate.netnih.gov This compound plays a crucial role in the reproductive biology of these insects by mediating long-range attraction of male moths to virgin females for the purpose of mating. The specific stereoisomeric structure of the molecule is critical for its biological activity, ensuring species-specific recognition and reproductive isolation. Research has demonstrated that male moths possess specialized olfactory receptor neurons in their antennae that are highly sensitive to this specific compound, triggering a cascade of innate behaviors, including upwind flight and landing near the pheromone source. researchgate.netfrontiersin.org

Target Insect Species and Behavioral Responses

(Z,E)-Trideca-4,7-dien-1-yl acetate is a primary component of the sex pheromone of the potato tuber moth, Phthorimaea operculella, a major pest of potatoes and other Solanaceous crops worldwide. frontiersin.orgnih.gov The specific composition and ratios of the pheromone blend are critical for eliciting the full range of mating behaviors in male moths.

The natural sex pheromone of the female potato tuber moth is not a single compound but a blend. The two principal components that have been identified are (E,Z)-4,7-tridecadien-1-yl acetate (commonly referred to as PTM1) and (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate (PTM2). nih.govfrontiersin.org The presence of both components is crucial, as they often exhibit a synergistic effect, meaning the blend is more attractive to males than either component alone. nih.gov

The ratio of these two compounds in the blend can vary. Studies have shown that the relative proportions of PTM1 and PTM2 can differ between geographic populations of the moth. For instance, females from California and Japan showed considerable variation in the ratio of the two components, with the average proportion of the triene (PTM2) being 56% for the Californian population and 42% for the Japanese one. documentsdelivered.com Furthermore, the host plant of the larvae can influence the pheromone blend; different ratios of PTM1 and PTM2 have been found to be optimal for trapping males in potato fields versus tobacco fields. nih.gov

Table 1: Primary Components of the Phthorimaea operculella Sex Pheromone Blend

| Component Abbreviation | Chemical Name | Role in Blend |

| PTM1 | (E,Z)-4,7-tridecadien-1-yl acetate | Primary Component |

| PTM2 | (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate | Primary Component |

The behavioral response of male potato tuber moths to (Z,E)-Trideca-4,7-dien-1-yl acetate and its blend with PTM2 has been extensively studied. In laboratory settings, synthetic (E,Z)-4,7-tridecadien-1-yl acetate has been shown to elicit characteristic mating behaviors in males, such as wing fanning and oriented upwind flight in wind tunnels. researchgate.net Electrophysiological studies, using techniques like electroantennography (EAG), have confirmed that male antennae exhibit strong responses to both PTM1 and PTM2, indicating the presence of specific receptors for these molecules. frontiersin.orgnih.gov

Field trapping studies have been crucial in determining the practical efficacy of synthetic pheromone blends for monitoring and controlling potato tuber moth populations. Research has demonstrated that traps baited with a mixture of PTM1 and PTM2 capture significantly more male moths than traps with either component alone. nih.gov The optimal ratio of PTM1 to PTM2 for attracting males can vary depending on the environment. For example, in tobacco fields, ratios of PTM1:PTM2 between 8:1 and 4:1 were found to be most attractive, whereas in potato fields, ratios of 1:4 to 1:7 were more effective. nih.gov Some studies have found that a 1:1.5 ratio of PTM1 to PTM2 remained attractive for an extended period of 90 days in the field. nih.gov These findings highlight the importance of optimizing the pheromone blend for specific agricultural systems.

Table 2: Summary of Field Trial Results for P. operculella Pheromone Blends

| Study Focus | Key Findings | Reference |

| Ratio Optimization (Crop Dependent) | PTM1:PTM2 ratio of 8:1-4:1 most attractive in tobacco fields; 1:4-1:7 in potato fields. | nih.gov |

| Synergistic Effect | A mixture of PTM1 and PTM2 showed a synergistic effect in field trapping, with single components having almost no activity. | nih.gov |

| Long-Term Attractiveness | A 1:1.5 ratio of PTM1:PTM2 remained attractive after 90 days in the field. | nih.gov |

| Population Monitoring | Sex pheromone traps have been effectively used to monitor the population dynamics of P. operculella. | ekb.eg |

(Z,E)-Trideca-4,7-dien-1-yl acetate has also been identified as the primary sex pheromone of the hawthorn red midget moth, Phyllonorycter corylifoliella (also known as Lithocolletis corylifoliella). researchgate.netpherobase.compherobase.com This leafminer moth is a pest of apple, pear, and other trees in the Rosaceae family. csalomontraps.com Research involving the synthesis of the four possible geometric isomers of 4,7-tridecadien-1-yl acetate confirmed that the (4E,7Z) isomer is the biologically active compound for this species. researchgate.netpherobase.com Field trapping experiments have validated that synthetic (E,Z)-4,7-tridecadien-1-yl acetate is an effective attractant for male P. corylifoliella moths, making it a valuable tool for detecting and monitoring this pest. pherobase.comcsalomontraps.com

While (Z,E)-Trideca-4,7-dien-1-yl acetate is a well-established pheromone for Phthorimaea operculella and Phyllonorycter corylifoliella, its role in other Lepidopteran species appears to be limited based on current research. The high specificity of insect pheromone systems often means that even closely related species will use different compounds or different ratios of the same compounds to ensure reproductive isolation. For example, other species within the genus Phyllonorycter utilize different acetates and alcohols as their primary pheromone components. researchgate.netdiva-portal.org This specificity underscores the tailored evolution of chemical communication in insects.

Table 3: Compound Names Mentioned in this Article

| Common/Abbreviated Name | Chemical Name |

| (Z,E)-Trideca-4,7-dien-1-yl acetate | (E,Z)-4,7-tridecadien-1-yl acetate or (4E,7Z)-tridecadien-1-yl acetate |

| PTM1 | (E,Z)-4,7-tridecadien-1-yl acetate |

| PTM2 | (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate |

Phthorimaea operculella (Potato Tuber Moth) Pheromone System

Mechanisms of Pheromone Perception and Olfactory Receptor Binding

The detection of pheromones such as (Z,E)-Trideca-4,7-dien-1-yl acetate is a highly specific process mediated by specialized olfactory receptor neurons (ORNs) located in the antennae of insects. These neurons express olfactory receptors (ORs), which are G protein-coupled receptors that bind to specific pheromone components. This binding event initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the insect's brain, ultimately resulting in a behavioral response.

In the potato tuber moth, Phthorimaea operculella, (E,Z)-4,7-tridecadien-1-yl acetate is a key component of the female-produced sex pheromone blend. frontiersin.org Research has led to the identification and functional characterization of specific pheromone receptors in this species. Two receptors, designated PopeOR1 and PopeOR3 , have been cloned and shown to be highly expressed in the antennae of male moths. frontiersin.org

To investigate the function of these receptors, they were heterologously expressed in Xenopus oocytes, a common technique for studying receptor function. These oocytes were then exposed to the pheromone components, and the resulting electrical currents were measured. Both PopeOR1 and PopeOR3, when co-expressed with the obligatory co-receptor Orco, responded to (E,Z)-4,7-tridecadien-1-yl acetate. frontiersin.org Interestingly, the two receptors exhibited differential responses to this compound and another major pheromone component, (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate, suggesting they play distinct roles in processing the pheromone signal. frontiersin.org

The following table summarizes the response of PopeOR1 and PopeOR3 to the two major pheromone components of P. operculella:

| Olfactory Receptor | Pheromone Component | Mean Current (nA) ± SEM |

| PopeOR1/PopeOrco | (E,Z)-4,7-tridecadien-1-yl acetate | 313.7 ± 28.26 |

| PopeOR1/PopeOrco | (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate | 137.6 ± 19.22 |

| PopeOR3/PopeOrco | (E,Z)-4,7-tridecadien-1-yl acetate | Data not available in source |

| PopeOR3/PopeOrco | (E,Z,Z)-4,7,10-tridecatrien-1-yl acetate | Data not available in source |

These findings provide direct evidence for the molecular basis of pheromone perception in P. operculella and highlight the specificity of olfactory receptor-ligand interactions.

Structure-Activity Relationship Studies for Pheromonal Efficacy

The biological activity of a pheromone is intrinsically linked to its specific chemical structure, including the geometry of its double bonds. To understand these structure-activity relationships, researchers have synthesized the different stereoisomers of 4,7-tridecadien-1-yl acetate and evaluated their biological activity. researchgate.net The synthesis of all four possible isomers—(E,E), (E,Z), (Z,E), and (Z,Z)—has been achieved through various stereoselective synthetic routes. researchgate.net

Field-screening tests are then conducted to determine the attractiveness of each isomer to the target insect species. For instance, studies on various leaf-mining moths of the genus Phyllonorycter have demonstrated that different species are attracted to different isomers of tetradeca-4,8-dien-1-yl acetate, a closely related compound. researchgate.net This highlights the high degree of specificity in pheromone recognition systems.

In the case of the potato tuberworm moth, Phthorimaea operculella, the naturally produced sex pheromone is a blend, with (E,Z)-4,7-tridecadien-1-yl acetate being a major component. nih.gov Field trapping experiments have shown that a specific blend of pheromone components is often more attractive than any single compound, indicating a synergistic effect. The precise ratio of the isomers can be critical for eliciting the full behavioral response, and deviations from this natural blend can lead to a significant reduction in attractiveness.

The synthesis and field testing of different isomers are crucial for developing effective and species-specific pest management strategies that utilize synthetic pheromones for monitoring and mating disruption.

Biosynthesis Pathways and Precursor Analysis

The biosynthesis of moth sex pheromones, including (Z,E)-Trideca-4,7-dien-1-yl acetate, generally follows a modified fatty acid metabolic pathway. While the specific pathway for this compound in Phyllonorycter corylifoliella or Phthorimaea operculella has not been fully elucidated, a general scheme can be proposed based on extensive research on other lepidopteran species. nih.govnih.gov

The biosynthesis is believed to start with common saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18), which are produced via the fatty acid synthase complex. These precursors then undergo a series of modifications by specific enzymes, primarily desaturases and chain-shortening enzymes.

Key Steps in the Proposed Biosynthetic Pathway:

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E) into the fatty acid chain. For (Z,E)-Trideca-4,7-dien-1-yl acetate, this would likely involve at least two different desaturases to create the double bonds at the Δ4 and Δ7 positions.

Chain Shortening: The modified fatty acid chain is then often shortened by two carbons at a time through a process of limited β-oxidation.

Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding fatty alcohol by a fatty-acyl reductase (FAR).

Acetylation: Finally, an acetyltransferase enzyme catalyzes the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, yielding the final acetate pheromone.

The identification of the specific enzymes involved in each of these steps is an active area of research. By analyzing the pheromone gland transcriptome of the female moth, scientists can identify candidate genes encoding these enzymes. Functional characterization of these genes, for example, through expression in yeast or other heterologous systems, can then confirm their role in the biosynthetic pathway. nih.gov

Understanding the biosynthesis of (Z,E)-Trideca-4,7-dien-1-yl acetate not only provides fundamental insights into insect biochemistry and evolution but also presents potential targets for the development of novel pest control strategies aimed at disrupting pheromone production.

Analytical Methodologies in Z,e Trideca 4,7 Dien 1 Yl Acetate Research

Chromatographic Separation Techniques

Chromatography is indispensable for isolating (Z,E)-trideca-4,7-dien-1-yl acetate (B1210297) from complex mixtures, which often contain other geometric isomers. The subtle differences in the physical properties of these isomers necessitate high-resolution separation techniques.

Thin-Layer Chromatography (TLC) in Isomer Separation

Thin-layer chromatography (TLC) serves as a fundamental and rapid method for the preliminary separation and visualization of isomers of trideca-4,7-dien-1-yl acetate. While not providing the high resolution of other chromatographic techniques, TLC is a valuable tool for monitoring the progress of organic syntheses and for initial sample screening. nih.gov The separation of isomers on a TLC plate is based on their differential partitioning between the stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). nih.gov

For instance, reversed-phase TLC (RP-TLC) on C18-modified silica gel plates has proven effective in separating various isomeric compounds. nih.gov The nonpolar C18 stationary phase allows for the separation of isomers based on subtle differences in their polarity and shape. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation. Visualization of the separated spots is often accomplished under UV light or by staining with reagents that react with the functional groups present in the molecule. nih.gov

Table 1: Illustrative TLC Data for Isomer Separation

| Isomer | Stationary Phase | Mobile Phase | Rf Value |

|---|---|---|---|

| (Z,E)-trideca-4,7-dien-1-yl acetate | Silica Gel | Hexane:Ethyl Acetate (9:1) | 0.45 |

| (E,E)-trideca-4,7-dien-1-yl acetate | Silica Gel | Hexane:Ethyl Acetate (9:1) | 0.48 |

| (Z,Z)-trideca-4,7-dien-1-yl acetate | C18 Reversed-Phase | Acetonitrile:Water (8:2) | 0.52 |

| (E,Z)-trideca-4,7-dien-1-yl acetate | C18 Reversed-Phase | Acetonitrile:Water (8:2) | 0.50 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and purity assessment of volatile compounds like (Z,E)-trideca-4,7-dien-1-yl acetate. phytojournal.com In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature that aids in its identification.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern provides invaluable information about the molecular structure. For instance, the loss of an acetate group (CH₃COO) is a common fragmentation pathway for acetate esters. ajgreenchem.com

The synthesis of the four isomers of 4,7-tridecadien-1-yl acetate has been reported, and GC-MS is a key analytical tool to distinguish between them. researchgate.net By comparing the retention times and mass spectra of an unknown sample to those of a synthetic standard, the presence and purity of (Z,E)-trideca-4,7-dien-1-yl acetate can be unequivocally confirmed.

Table 2: Typical GC-MS Data for an Acetate Compound

| Parameter | Value | Significance |

|---|---|---|

| Retention Time (min) | 19.68 | Characteristic of the compound under specific GC conditions. |

| Molecular Ion (M+) [m/z] | 346 | Corresponds to the molecular weight of the compound. |

| Key Fragment Ion [m/z] | 286 | Represents the loss of the acetic acid group from the molecular ion. |

| Key Fragment Ion [m/z] | 303 | Indicates the elimination of an isopropyl group from the molecular ion. |

Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of (Z,E)-trideca-4,7-dien-1-yl acetate, particularly for preparative scale separations and for compounds that may not be suitable for GC analysis. nih.gov HPLC offers a wide variety of stationary and mobile phases, allowing for fine-tuning of the separation process. Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, which is effective for separating isomers with differing hydrophobicities. The use of HPLC with mass spectrometric detection (LC-MS) further enhances its analytical power, providing both separation and structural information.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous structural elucidation of (Z,E)-trideca-4,7-dien-1-yl acetate, providing detailed information about its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. weebly.comresearchgate.net Both ¹H-NMR and ¹³C-NMR are routinely used.

¹H-NMR provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For (Z,E)-trideca-4,7-dien-1-yl acetate, the signals for the protons on the double bonds are particularly important for assigning the Z and E configurations. The coupling constants (J-values) between these vinylic protons are diagnostic of the stereochemistry; trans couplings are typically larger than cis couplings.

¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the acetate group will have a characteristic downfield chemical shift.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for (Z,E)-Trideca-4,7-dien-1-yl Acetate

| Atom | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| CH₃ (acetate) | ~2.04 | ~21.0 |

| O-CH₂ | ~4.05 | ~64.6 |

| C=O | - | ~171.2 |

| =CH- (Z) | ~5.3-5.5 | ~125-130 |

| =CH- (E) | ~5.3-5.5 | ~128-132 |

Note: These are predicted values based on general principles of NMR spectroscopy and data for similar structures. ethernet.edu.et Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govlibretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

For (Z,E)-trideca-4,7-dien-1-yl acetate, key characteristic absorption bands would include:

A strong absorption band around 1740-1735 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester functional group. libretexts.org

Absorptions in the region of 3100-3000 cm⁻¹ due to the =C-H stretching of the alkene groups. libretexts.org

A C-O stretching band for the ester group, typically found in the 1250-1000 cm⁻¹ region. libretexts.org

The C-H stretching vibrations of the alkane chain would appear around 3000-2850 cm⁻¹. libretexts.org

The so-called "fingerprint region" of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. wiley.com

Table 4: Characteristic IR Absorption Frequencies for (Z,E)-Trideca-4,7-dien-1-yl Acetate

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1740-1735 | Strong |

| =C-H (Alkene) | 3100-3000 | Medium |

| C-O (Ester) | 1250-1000 | Strong |

| C-H (Alkane) | 3000-2850 | Medium to Strong |

Note: These are typical ranges for the indicated functional groups. libretexts.orglibretexts.org

Determination of Isomeric Purity in Research Samples

The biological activity of pheromones is often highly dependent on the specific stereochemistry of the double bonds within the molecule. For (Z,E)-Trideca-4,7-dien-1-yl acetate, the presence of its other geometric isomers—(Z,Z), (E,Z), and (E,E)—can significantly influence its efficacy as a semiochemical. Therefore, the precise determination of isomeric purity in synthesized research samples is a critical step to ensure reliable and reproducible results in behavioral and field studies. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are primary methods employed for this purpose.

Gas chromatography is a powerful tool for separating the different isomers of trideca-4,7-dien-1-yl acetate. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the GC column, particularly the polarity of the stationary phase, is crucial for achieving baseline separation of the isomers. In a synthetic route developed for (4E,7Z)-tridecadien-1-yl acetate, the geometric purity of the double bonds was determined to be 95% through gas chromatographic analysis. researchgate.net

Coupling gas chromatography with mass spectrometry (GC-MS) provides an even more definitive analysis. While the mass spectra of the isomers are often very similar, the fragmentation patterns can sometimes offer clues to the double bond positions. More importantly, GC-MS confirms the molecular weight of the eluting compounds, ensuring that the peaks observed on the chromatogram correspond to the correct acetate. researchgate.net

The following table illustrates a typical gas chromatography result for a synthesized sample of (Z,E)-Trideca-4,7-dien-1-yl acetate, highlighting the separation of its geometric isomers.

Table 1: Representative Gas Chromatography Data for Isomeric Purity Analysis

| Isomer | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| (Z,Z)-Trideca-4,7-dien-1-yl acetate | 12.5 | 2.0 |

| (E,E)-Trideca-4,7-dien-1-yl acetate | 12.8 | 3.0 |

| (Z,E)-Trideca-4,7-dien-1-yl acetate | 13.2 | 94.5 |

Note: Retention times and relative abundances are illustrative and can vary based on the specific GC column and analytical conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is another indispensable technique for determining isomeric purity. rsc.orgffhdj.com The chemical shifts and coupling constants of the olefinic protons are highly sensitive to the geometry of the double bonds.

In ¹H NMR spectra, the coupling constants (J-values) for protons across a double bond are characteristically different for cis (Z) and trans (E) configurations. For a trans double bond, the coupling constant is typically in the range of 12-18 Hz, while for a cis double bond, it is in the range of 6-12 Hz. By integrating the signals corresponding to the different isomers, a quantitative measure of the isomeric ratio can be obtained. nih.gov

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the allylic carbons are particularly indicative of the double bond geometry. These differences in chemical shifts allow for the identification and quantification of each isomer in a mixture.

Table 2: Characteristic ¹H NMR Chemical Shifts for Olefinic Protons of Trideca-4,7-dien-1-yl Acetate Isomers

| Isomer Configuration | Proton | Typical Chemical Shift (ppm) | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| cis (Z) | -CH=CH- | 5.30 - 5.45 | 10 - 12 |

Note: Chemical shifts are reported relative to a standard (e.g., TMS) and can be influenced by the solvent used. ffhdj.com

By employing these analytical methodologies, researchers can confidently ascertain the isomeric composition of their (Z,E)-Trideca-4,7-dien-1-yl acetate samples, which is fundamental for interpreting the results of biological assays and ensuring the development of effective pheromone-based pest management strategies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (Z,E)-Trideca-4,7-dien-1-yl acetate |

| (Z,Z)-Trideca-4,7-dien-1-yl acetate |

| (E,Z)-Trideca-4,7-dien-1-yl acetate |

| (E,E)-Trideca-4,7-dien-1-yl acetate |

Ecological and Applied Research Perspectives on Z,e Trideca 4,7 Dien 1 Yl Acetate

Research on Monitoring and Trapping Strategies

The primary application of (Z,E)-Trideca-4,7-dien-1-yl acetate (B1210297) in agriculture is for monitoring and mass trapping of pest populations. vt.edu Synthetic versions of the pheromone are used as lures in various trap designs to attract and capture male moths. This provides valuable data on pest presence, population density, and seasonal activity, enabling growers to make informed decisions about the timing and necessity of control interventions.

Research has shown that the efficacy of pheromone traps is influenced by several factors, including trap design, color, and placement height. For instance, studies on the potato tuber moth (P. operculella) have demonstrated that white or yellow traps placed at or near ground level tend to capture the highest number of male moths. ekb.eg Similarly, for the tomato leafminer (T. absoluta), sticky traps have been found to be more effective than delta or water pan traps in some studies. colab.ws The number of captured moths can be correlated with the risk of crop infestation, with established thresholds guiding pest management actions. For example, a low risk of T. absoluta infestation might be indicated by 1 to 3 captured moths per trap per week, while more than 30 could signal a high risk.

The development of novel trap designs continues to be an active area of research. Some newer traps incorporate a combination of the sex pheromone with a specific light frequency to attract both male and female moths, potentially increasing trapping efficiency by 200-300% compared to standard pheromone traps.

Table 1: Factors Influencing Pheromone Trap Efficacy for Phthorimaea operculella

| Factor | Finding | Source |

|---|---|---|

| Trap Color | White traps captured the most male moths, followed by yellow, green, and red. | ekb.eg |

| Trap Placement | Traps positioned in the south or center of the infested area caught more moths. | ekb.eg |

| Trap Height | Ground-level traps were more effective than those placed at higher elevations. | ekb.eg |

Studies on Disruption of Insect Mating Communication

Mating disruption is another key pest management strategy that utilizes (Z,E)-Trideca-4,7-dien-1-yl acetate. This technique involves saturating the atmosphere of a crop field with the synthetic pheromone, which confuses male moths and hinders their ability to locate and mate with females. researchgate.netusda.gov This disruption of the natural communication channel can lead to a significant reduction in the pest population over time. researchgate.net

The effectiveness of mating disruption is dependent on several factors, including the initial pest density, the rate of pheromone application, and the specific formulation of the disruptant. researchgate.net Research has focused on optimizing these parameters to achieve maximum efficacy. For some moth species, it has been found that a blend of pheromone components can be more effective than a single compound. usda.gov For the almond moth, for example, a specific ratio of (Z,E)-9,12-tetradecadienyl acetate (ZETA) to its synergist (Z)-9-tetradecadien-1-yl acetate (ZTA) was found to be most effective at reducing mating. usda.gov

While highly promising, the success of mating disruption can be constrained by factors such as the migration of mated females from untreated areas. vt.edu Therefore, it is often most effective when used as part of an integrated pest management (IPM) program that includes other control tactics.

Environmental Fate and Persistence Research in Agroecosystems

A significant advantage of using pheromones like (Z,E)-Trideca-4,7-dien-1-yl acetate for pest control is their perceived environmental safety. nih.govepa.gov These compounds are naturally occurring and are released in very small quantities, minimizing the risk to non-target organisms. epa.gov Research into the environmental fate and persistence of this pheromone is crucial to confirm its low environmental impact.

Studies on similar lepidopteran pheromones suggest that they are not expected to have adverse effects on non-target organisms. epa.gov The U.S. Environmental Protection Agency (EPA) has waived many of the typical data requirements for some pheromones based on their low toxicity and expected low exposure levels. epa.gov However, the specific environmental fate of (Z,E)-Trideca-4,7-dien-1-yl acetate in different agroecosystems, including its degradation rates in soil and on plant surfaces, remains an area for further investigation. The physical and chemical properties of the compound, such as its volatility and susceptibility to oxidation, will influence its persistence in the environment.

Comparative Research with Other Pheromone Analogs and Synergists

The search for more potent and cost-effective pest control solutions has driven research into synthetic analogs and synergists of (Z,E)-Trideca-4,7-dien-1-yl acetate. nih.gov Analogs are structurally similar compounds that can mimic, enhance, or inhibit the activity of the natural pheromone. nih.gov Synergists are compounds that, when combined with the primary pheromone, increase its attractiveness to the target pest.

Recent studies have synthesized and tested numerous analogs of the P. operculella sex pheromone. nih.gov These studies have shown that even small modifications to the chemical structure can have significant effects on the electrophysiological and behavioral responses of the insect. nih.gov Some analogs have demonstrated significant trapping effects on their own, while others have shown synergistic or inhibitory effects when combined with the natural pheromone components. nih.gov For example, one analog, B₃, showed significantly higher trapping effects in both tobacco and potato fields when used alternately with the natural pheromone components. nih.gov

The identification of effective synergists is also a key research area. For many moth species, the female-produced pheromone is a blend of two or more compounds. The precise ratio of these components is often critical for optimal male attraction. nih.govusda.gov For the potato tuber moth, the sex pheromone is a mixture of (Z,E)-Trideca-4,7-dien-1-yl acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2). frontiersin.orgnih.gov Understanding the synergistic interactions between these components is essential for developing the most effective lures for monitoring and mating disruption.

Table 2: Investigated Pheromone Analogs for Phthorimaea operculella

| Analog | Observed Effect | Source |

|---|---|---|

| A₆ | Significant trapping effect when used alone. | nih.gov |

| B₃ | Significant trapping effect when used alone and enhanced trapping when used with natural pheromone. | nih.gov |

| B₅ | Significant trapping effect when used alone. | nih.gov |

| Fluorinated analogs | Lower trapping effects in combination with natural pheromone. | nih.gov |

Future Directions in Fundamental and Applied Pheromone Research

The field of pheromone research is continuously evolving, with several exciting future directions for both fundamental and applied studies of (Z,E)-Trideca-4,7-dien-1-yl acetate.

Fundamental Research:

Receptor Identification and Characterization: A deeper understanding of the molecular mechanisms of pheromone perception is a key area of future research. frontiersin.org Identifying and characterizing the specific olfactory receptors in the antennae of male moths that bind to (Z,E)-Trideca-4,7-dien-1-yl acetate and its synergists will provide valuable insights into the basis of pheromone specificity and sensitivity. frontiersin.org

Biosynthesis Pathways: Elucidating the complete biosynthetic pathway of the pheromone in the female moth gland can open up new avenues for its production. nih.gov This includes identifying all the enzymes and genes involved in the process.

Neurophysiological Studies: Investigating the neural pathways that process pheromone signals in the insect brain will enhance our understanding of how these chemical cues translate into behavioral responses.

Applied Research:

Novel Formulations and Delivery Systems: Developing improved formulations and delivery systems for the pheromone is crucial for enhancing its stability and controlling its release rate in the field. alfa-chemistry.com This includes research into micro-encapsulation and nanotechnology-based approaches.

"Green Chemistry" Synthesis: Exploring more environmentally friendly and cost-effective methods for synthesizing the pheromone is a priority. nih.gov This includes biocatalytic and fermentation-based production methods using engineered microorganisms. nih.govnih.gov

Integration into IPM Programs: Further research is needed to optimize the integration of pheromone-based tactics with other control methods, such as biological control agents and selective insecticides, for sustainable and effective pest management. vt.edu

Expansion to Other Pests: Investigating the potential of (Z,E)-Trideca-4,7-dien-1-yl acetate and its analogs for managing other related pest species is a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying (Z,E)-trideca-4,7-dien-1-yl acetate in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is widely used due to its high sensitivity for volatile compounds. Retention indices and fragmentation patterns should be cross-referenced with NIST Standard Reference Database 69 . For quantification, internal standards (e.g., deuterated analogs) minimize matrix effects. Recent studies recommend coupling with solid-phase microextraction (SPME) for trace-level detection in environmental samples .

Q. How can the stereochemical purity of (Z,E)-trideca-4,7-dien-1-yl acetate be confirmed during synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and NOESY, is critical for confirming double-bond geometry. For example, chemical shifts for Z and E isomers differ by 2–5 ppm in allylic carbons. Chiral column GC or HPLC with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities .

Q. What experimental controls are essential to assess thermal stability during storage?

- Methodological Answer : Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) with periodic sampling over 30–90 days. Degradation products should be monitored via GC-MS. Include inert atmosphere controls (argon or nitrogen) to isolate oxidation effects. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the stereoselective synthesis of (Z,E)-trideca-4,7-dien-1-yl acetate?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state energies for Z/E isomerization. Experimental validation involves using palladium(II) catalysts (e.g., Pd(OAc)) in non-polar solvents (hexane) to favor Z-configuration, while polar aprotic solvents (DMF) with copper(I) promote E-selectivity. Reaction progress should be tracked via in-situ IR spectroscopy .

Q. What statistical approaches resolve contradictory bioactivity data in pheromone receptor binding assays?

- Methodological Answer : Multivariate analysis (e.g., principal component analysis) isolates confounding variables like receptor protein batch variability. Dose-response curves should be normalized to internal controls (e.g., EC for reference compounds). Bayesian hierarchical models account for inter-lab variability in meta-analyses .

Q. How can isotopic labeling (e.g., , ) elucidate metabolic pathways of (Z,E)-trideca-4,7-dien-1-yl acetate in insect models?

- Methodological Answer : Synthesize deuterated analogs at non-labile positions (e.g., methyl groups). Use LC-high-resolution MS (HRMS) to track isotopic incorporation in hemolymph or excreta. Kinetic isotope effects (KIE) quantify enzymatic turnover rates. Data should be validated with RNAi knockdowns of candidate cytochrome P450 enzymes .

Data Presentation and Validation

Q. What criteria determine the inclusion/exclusion of outlier data points in dose-response studies?

- Methodological Answer : Apply Grubbs’ test for single outliers or Rosner’s test for multiple outliers. Justify exclusions in supplementary materials with raw data comparisons. Replicate outliers may indicate undiscovered variables (e.g., enzyme polymorphism), warranting further investigation .

Q. How should researchers optimize signal-to-noise ratios in electrophysiological recordings of insect antennae exposed to (Z,E)-trideca-4,7-dien-1-yl acetate?

- Methodological Answer : Use Faraday cages to eliminate electromagnetic interference. Baseline correction algorithms (e.g., wavelet transforms) improve sensitivity. Dose-response experiments require at least three biological replicates, with antennal preparations standardized by age and mating status .

Synthesis and Characterization

Table 1 : Key Analytical Parameters for (Z,E)-Trideca-4,7-dien-1-yl Acetate

| Parameter | Method | Expected Result |

|---|---|---|

| Boiling Point | Distillation | 142–145°C (0.1 mmHg) |

| -NMR | 500 MHz (CDCl) | δ 5.35 (m, 2H, CH-CH), 4.05 (t, 2H, OAc) |

| Purity | GC-FID | ≥98% (area normalization) |

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.